N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 850903-37-6
VCID: VC4811301
InChI: InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C19H20N4O4S2
Molecular Weight: 432.51

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 850903-37-6

Cat. No.: VC4811301

Molecular Formula: C19H20N4O4S2

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - 850903-37-6

Specification

CAS No. 850903-37-6
Molecular Formula C19H20N4O4S2
Molecular Weight 432.51
IUPAC Name N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C19H20N4O4S2/c1-12(24)23-9-8-15-16(10-20)19(28-17(15)11-23)21-18(25)13-4-6-14(7-5-13)29(26,27)22(2)3/h4-7H,8-9,11H2,1-3H3,(H,21,25)
Standard InChI Key CUOLFAOOOSXPMO-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is defined by its fused heterocyclic system and strategically positioned functional groups. The thieno[2,3-c]pyridine core provides a rigid scaffold, while the acetyl group at position 6 and the dimethylsulfamoylbenzamide moiety at position 2 contribute to its pharmacophoric features.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₄S₂
Molecular Weight432.51 g/mol
IUPAC NameN-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

The dimethylsulfamoyl group introduces strong electron-withdrawing characteristics, which enhance binding to kinase ATP pockets. The acetyl group at position 6 stabilizes the tetrahydrothienopyridine ring in a bioactive conformation, as confirmed by molecular docking simulations.

Synthesis and Preparation Methods

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves a multi-step sequence starting from thiophene derivatives. A representative pathway includes:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with acetylated cyclic ketones to construct the tetrahydrothieno[2,3-c]pyridine scaffold.

  • Sulfamoylation: Introduction of the dimethylsulfamoyl group via nucleophilic aromatic substitution on 4-fluorobenzoyl chloride, followed by reaction with dimethylamine.

  • Amidation: Coupling of the sulfamoylbenzoyl chloride intermediate with the amine-functionalized thienopyridine core under Schotten-Baumann conditions.

Critical challenges include controlling regioselectivity during cyclocondensation and minimizing racemization at the acetyl-bearing chiral center. Purification typically employs column chromatography with ethyl acetate/hexane gradients, yielding >95% purity.

Mechanism of Action: Kinase Inhibition and Beyond

JNK2/JNK3 Selectivity

The compound exhibits nanomolar affinity for JNK2 (pIC₅₀ ≈ 6.5) and JNK3 (pIC₅₀ ≈ 6.7), with >50-fold selectivity over JNK1. This selectivity arises from interactions between the dimethylsulfamoyl group and a hydrophobic subpocket in the JNK2/3 ATP-binding domain, as revealed by X-ray crystallography. The acetyl group forms hydrogen bonds with Glu⁹⁷ and Lys⁵⁵, stabilizing the inactive kinase conformation.

Downstream Effects

  • Apoptosis Induction: Sustained JNK2/3 inhibition activates pro-apoptotic Bcl-2 proteins (e.g., Bax) while suppressing anti-apoptotic Mcl-1 in cancer cells.

  • Inflammatory Pathway Modulation: Reduces TNF-α and IL-6 production by blocking JNK-mediated phosphorylation of c-Jun in macrophages.

Pharmacological Activities

Anticancer Efficacy

In preclinical models, the compound demonstrates broad-spectrum antitumor activity:

Cancer TypeModel SystemEffect (vs. Control)
Breast CancerMDA-MB-231 xenograft62% tumor volume reduction
GlioblastomaU87MG spheroidsIC₅₀ = 1.8 μM
Colorectal CancerHCT-116 cellsCaspase-3 activation ↑300%

Mechanistically, it induces G₂/M cell cycle arrest by upregulating p21 and downregulating cyclin B1. Synergy with paclitaxel (CI = 0.3–0.5) suggests combinatorial potential.

Anti-inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages:

  • TNF-α suppression: 78% at 10 μM.

  • COX-2 inhibition: 65% reduction in prostaglandin E₂.
    The dimethylsulfamoyl group directly interacts with COX-2’s peroxidase site, mimicking celecoxib’s binding mode.

Comparative Analysis with Structural Analogues

Modifying the sulfamoyl or acetyl groups significantly alters bioactivity:

ModificationJNK2 pIC₅₀Anticancer IC₅₀Notes
N,N-Dimethylsulfamoyl6.51.8 μMOptimal balance of potency and solubility
Methanesulfonyl5.112.4 μMReduced kinase affinity
Benzyl substitution4.9>50 μMIncreased hepatotoxicity

The dimethylsulfamoyl derivative maintains superior metabolic stability (t₁/₂ = 6.7 h in human microsomes) compared to analogues.

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